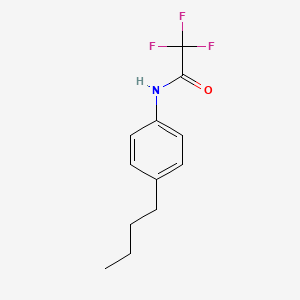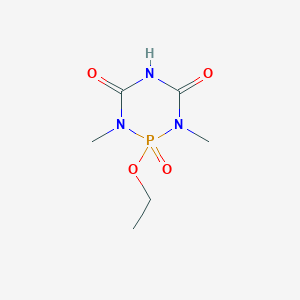![molecular formula C13H10N2O8S2 B11967517 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene CAS No. 2394-05-0](/img/structure/B11967517.png)
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene is an organic compound with the molecular formula C13H10N2O8S2 and a molecular weight of 386.361. This compound is characterized by the presence of nitro groups and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene typically involves the nitration of 4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of nitro and sulfonyl groups on biological systems.
Medicine: It may serve as a precursor for the development of drugs with specific pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl groups can participate in various chemical reactions, including nucleophilic substitution and oxidation, which can affect the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene can be compared with similar compounds such as:
1-Nitro-3-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene: This compound has a similar structure but with the nitro group in a different position on the benzene ring.
1-Nitro-2-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene: Another positional isomer with the nitro group in the ortho position.
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)toluene: This compound has a methyl group attached to the benzene ring in addition to the nitro and sulfonyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
2394-05-0 |
|---|---|
Molekularformel |
C13H10N2O8S2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-nitro-4-[(4-nitrophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10N2O8S2/c16-14(17)10-1-5-12(6-2-10)24(20,21)9-25(22,23)13-7-3-11(4-8-13)15(18)19/h1-8H,9H2 |
InChI-Schlüssel |
SJDXYOYRYMRMMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)
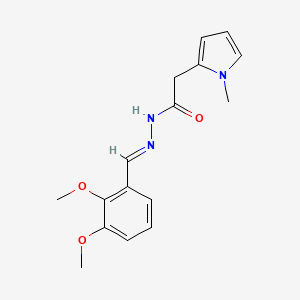

![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
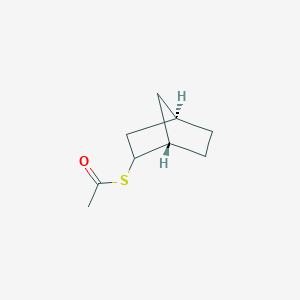
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
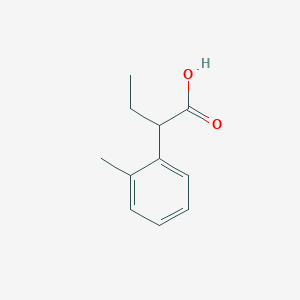
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
![(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)
